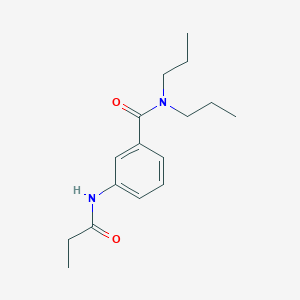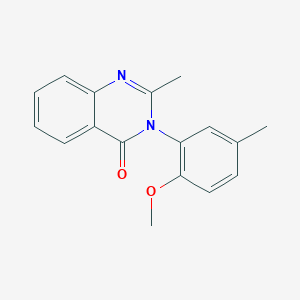![molecular formula C19H21N3O5 B4751366 ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4751366.png)
ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a potent and selective inhibitor of cysteine proteases. It was first discovered in 1982 by researchers at the Sandoz Institute for Medical Research in Basel, Switzerland. Since then, E-64 has become an important tool in the field of biochemistry and has been used extensively in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate involves the covalent modification of the active site cysteine residue of cysteine proteases. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate forms a covalent bond with the cysteine residue, thereby blocking the enzyme's activity. This mechanism of action is irreversible and highly specific for cysteine proteases.
Biochemical and Physiological Effects
ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. Inhibition of cysteine proteases by ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been linked to the suppression of tumor growth, the prevention of neuronal cell death, and the reduction of inflammation. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other proteases. However, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has some limitations, including its irreversible mechanism of action and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in scientific research. One area of interest is the development of novel ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate analogs with improved selectivity and potency. Another area of interest is the use of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in the study of autophagy and its role in various disease states. Finally, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate may have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion
In conclusion, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate is a potent and selective inhibitor of cysteine proteases that has been widely used in scientific research. Its mechanism of action involves the covalent modification of the active site cysteine residue of cysteine proteases. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has several biochemical and physiological effects and has potential therapeutic applications in various disease states. Future research on ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate and its analogs may lead to the development of novel therapies for a range of diseases.
Applications De Recherche Scientifique
Ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes. Cysteine proteases are enzymes that play an important role in protein degradation, antigen processing, and apoptosis. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been shown to inhibit the activity of several cysteine proteases, including cathepsin B, cathepsin L, and calpain.
Propriétés
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-6-3-4-7-15(14)20-17(23)16-8-5-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZRTQMOMJNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)

![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
![2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4751359.png)
![5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4751374.png)

![N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751390.png)